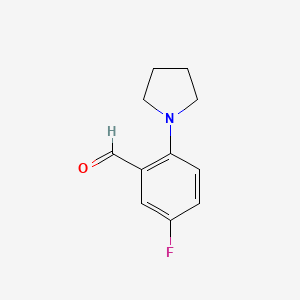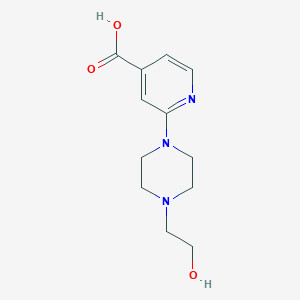
4-(2-ヒドロキシエチル)-1-ピペラジニルイソニコチン酸
説明
“2-[4-(2-Hydroxyethyl)-1-piperazinyl]-isonicotinic acid” is a chemical compound with the molecular formula C12H17N3O3 . It is also known by other synonyms such as “2-[4-(2-HYDROXYETHYL)-1-PIPERAZINYL]-ISONICOTINIC ACID” and "2-[4-(2-hydroxyethyl)piperazin-1-yl]pyridine-4-carboxylic acid" .
Molecular Structure Analysis
The molecular structure of this compound includes a piperazine ring substituted with a 2-hydroxyethyl group and an isonicotinic acid group . The InChI string representation of the molecule isInChI=1S/C12H17N3O3/c16-8-7-14-3-5-15(6-4-14)11-9-10(12(17)18)1-2-13-11/h1-2,9,16H,3-8H2,(H,17,18) . Physical And Chemical Properties Analysis
This compound has a molecular weight of 251.28 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 4 . The topological polar surface area is 76.9 Ų . The compound is covalently bonded and has a complexity of 280 .科学的研究の応用
バイオ医薬品製造
この化合物は、バイオ医薬品のダウンストリーム処理に使用されます。 それはHEPESとして知られる緩衝物質として機能し、生物学的製品の精製中のpHレベルを維持するために不可欠です .
細胞培養
HEPESは、細胞培養アプリケーションで広く使用されています。それは生理学的pHを維持するのに役立ち、これはインビトロでの細胞の成長と生存に不可欠です。 この緩衝剤は、CO2インキュベーター外の環境で特に役立ちます .
タンパク質合成
分子生物学の分野では、HEPESはタンパク質合成を促進するために使用されます。 それは安定したpH環境を提供し、これはタンパク質の組み立て中の正確な転写と翻訳プロセスに不可欠です .
電子顕微鏡
HEPESは、透過型電子顕微鏡で固定液として使用されます。 それは微細な細胞構造を保存し、高解像度画像のためのサンプル調製でよく使用されます .
酵素反応
この化合物は、リン酸化や光リン酸化などの酵素反応研究に関与しています。 それは非干渉剤として機能し、酵素が制御されたpH設定で最適に機能することを保証します .
医薬品製剤
HEPESは、さまざまな医薬品製剤の成分です。 その緩衝能力は、外用、経口、静脈内薬剤のpHを安定させ、その安定性と有効性を高めるために活用されています .
生物学的研究
HEPESは、万能緩衝液の1つとして、生物学的研究室の定番です。 それはpH安定性が要求される幅広い実験プロトコルで使用されています .
組織工学
組織工学では、HEPESは組織構築物に生理学的環境を作り出すために使用されます。 それは、組織の発生に不可欠な細胞外マトリックスと細胞シグナルの維持に役立ちます .
生化学分析
Biochemical Properties
2-[4-(2-Hydroxyethyl)-1-piperazinyl]-isonicotinic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability. The nature of these interactions can vary, including binding to active sites or allosteric sites, thereby modulating enzyme activity. Additionally, 2-[4-(2-Hydroxyethyl)-1-piperazinyl]-isonicotinic acid may interact with proteins involved in cell signaling pathways, affecting their function and downstream signaling events .
Cellular Effects
The effects of 2-[4-(2-Hydroxyethyl)-1-piperazinyl]-isonicotinic acid on various types of cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism. Furthermore, 2-[4-(2-Hydroxyethyl)-1-piperazinyl]-isonicotinic acid can impact cell signaling pathways, potentially affecting cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 2-[4-(2-Hydroxyethyl)-1-piperazinyl]-isonicotinic acid exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, influencing their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, 2-[4-(2-Hydroxyethyl)-1-piperazinyl]-isonicotinic acid can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[4-(2-Hydroxyethyl)-1-piperazinyl]-isonicotinic acid can change over time. Its stability and degradation are important factors to consider. Studies have shown that the compound remains stable under certain conditions but may degrade over time, affecting its efficacy. Long-term effects on cellular function have also been observed, with potential impacts on cell viability and function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 2-[4-(2-Hydroxyethyl)-1-piperazinyl]-isonicotinic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic processes or modulating cell signaling pathways. At higher doses, toxic or adverse effects may be observed, including potential damage to tissues or organs. Threshold effects have been noted, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
2-[4-(2-Hydroxyethyl)-1-piperazinyl]-isonicotinic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it may influence the activity of enzymes involved in the breakdown or synthesis of specific metabolites, thereby affecting metabolic flux and metabolite levels. Understanding these interactions is essential for elucidating the compound’s role in cellular metabolism .
Transport and Distribution
The transport and distribution of 2-[4-(2-Hydroxyethyl)-1-piperazinyl]-isonicotinic acid within cells and tissues are critical for its function. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues or cellular compartments can influence its activity and efficacy .
Subcellular Localization
The subcellular localization of 2-[4-(2-Hydroxyethyl)-1-piperazinyl]-isonicotinic acid is an important aspect of its function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s activity, as it may interact with specific biomolecules within these compartments, influencing cellular processes .
特性
IUPAC Name |
2-[4-(2-hydroxyethyl)piperazin-1-yl]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c16-8-7-14-3-5-15(6-4-14)11-9-10(12(17)18)1-2-13-11/h1-2,9,16H,3-8H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCJSXYBWQKETM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=NC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



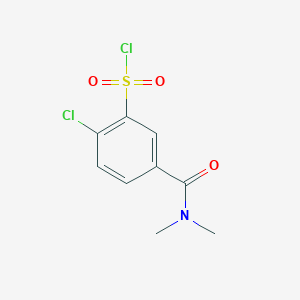
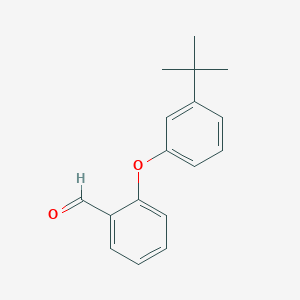

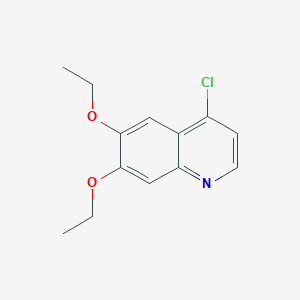
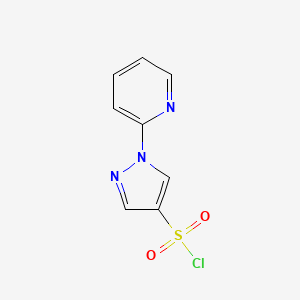
![6-[(Propan-2-yl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B1386231.png)
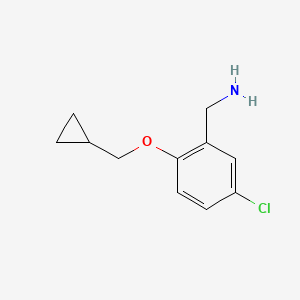
![2-[4-(Hydroxymethyl)piperidin-1-yl]ethanol](/img/structure/B1386233.png)

![(Propan-2-yl)({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine](/img/structure/B1386237.png)
![4-[(2-Ethylpiperidin-1-yl)sulfonyl]benzenesulfonyl chloride](/img/structure/B1386238.png)
![[2-(Dimethylamino)benzyl]ethylamine dihydrochloride](/img/structure/B1386239.png)
